Dipyridamole-d16

Description

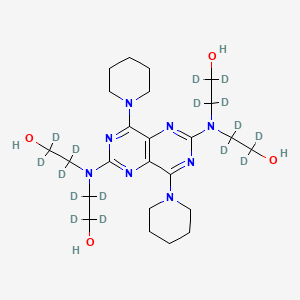

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H40N8O4 |

|---|---|

Molecular Weight |

520.7 g/mol |

IUPAC Name |

2-[[2-[bis(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]-1,1,2,2-tetradeuterioethanol |

InChI |

InChI=1S/C24H40N8O4/c33-15-11-31(12-16-34)23-26-20-19(21(27-23)29-7-3-1-4-8-29)25-24(32(13-17-35)14-18-36)28-22(20)30-9-5-2-6-10-30/h33-36H,1-18H2/i11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2 |

InChI Key |

IZEKFCXSFNUWAM-BBMWYBCUSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N(C1=NC2=C(C(=N1)N3CCCCC3)N=C(N=C2N4CCCCC4)N(C([2H])([2H])C([2H])([2H])O)C([2H])([2H])C([2H])([2H])O)C([2H])([2H])C([2H])([2H])O |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO |

Origin of Product |

United States |

Foundational & Exploratory

What is Dipyridamole-d16 and its primary use in research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Dipyridamole-d16, a deuterated analog of Dipyridamole, and its principal application in modern research. This document details its core function as an internal standard in bioanalytical methodologies, provides exemplary experimental protocols, and illustrates the key signaling pathways of its parent compound, Dipyridamole.

Introduction to this compound

This compound is a stable isotope-labeled form of Dipyridamole, a medication used to inhibit blood clot formation and to dilate coronary arteries. In this compound, sixteen hydrogen atoms have been replaced with their heavier isotope, deuterium. This isotopic substitution renders the molecule chemically identical to Dipyridamole in its biological and chemical behavior but distinguishable by its higher mass. This key difference is leveraged in analytical techniques, particularly mass spectrometry.

The primary and critical use of this compound in a research setting is as an internal standard for the quantitative analysis of Dipyridamole in biological matrices such as plasma and serum.[1][2] The addition of a known quantity of this compound to a sample at the beginning of the analytical process allows for precise and accurate quantification of the unlabeled Dipyridamole. The internal standard co-elutes with the analyte and experiences similar variations during sample preparation and analysis, thereby correcting for potential errors and improving the reliability of the results.

Mechanism of Action of Dipyridamole

Dipyridamole exerts its pharmacological effects through two primary mechanisms: the inhibition of phosphodiesterase (PDE) enzymes and the inhibition of adenosine reuptake. These actions lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn modulate platelet aggregation and vasodilation.[3][4][5]

Phosphodiesterase (PDE) Inhibition

Dipyridamole inhibits PDE enzymes that are responsible for the degradation of cAMP and cGMP.[3][5] By preventing their breakdown, Dipyridamole increases the intracellular levels of these second messengers. In platelets, elevated cAMP levels inhibit platelet aggregation.[3] In vascular smooth muscle cells, increased cGMP leads to vasodilation.[6]

Adenosine Reuptake Inhibition

Dipyridamole blocks the cellular reuptake of adenosine into platelets, red blood cells, and endothelial cells.[4] This leads to an increase in the extracellular concentration of adenosine. Adenosine then binds to A2 receptors on platelets, stimulating adenylyl cyclase and further increasing intracellular cAMP levels, which enhances the inhibition of platelet aggregation.[4]

Quantitative Analysis Using this compound

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

A typical experimental workflow for the quantification of Dipyridamole in a biological sample using this compound as an internal standard is outlined below.

Data Presentation

Table 1: Mass Spectrometry Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Dipyridamole | 505.3 | 385.2 | Positive |

| Dipyridamole-d20 | 525.4 | 405.2 | Positive |

Data is illustrative and may vary based on instrumentation and specific method.

Table 2: Chromatographic and Method Parameters

| Parameter | Value |

| Chromatographic Column | C18 (e.g., 50 x 2.1 mm, 3 µm) |

| Mobile Phase | Methanol and Ammonium Acetate Buffer |

| Flow Rate | 0.25 mL/min |

| Linear Concentration Range | 5 - 3000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

Parameters are based on published methods and serve as a starting point for method development.[6]

Experimental Protocols

The following is a generalized protocol for the quantification of Dipyridamole in human plasma using a deuterated internal standard. This protocol should be optimized and validated for specific laboratory conditions and instrumentation.

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

-

Stock Solutions: Prepare individual stock solutions of Dipyridamole and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Dipyridamole stock solution to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound for spiking.

-

Calibration Standards: Spike blank human plasma with the appropriate Dipyridamole working solutions to create a calibration curve with a minimum of six non-zero concentration levels.

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high).

Sample Preparation

-

Aliquot 100 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.

-

Add a fixed volume of the this compound working solution to each tube.

-

Add a protein precipitation agent, such as methanol (typically 3 volumes of the plasma volume).

-

Vortex mix for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

LC-MS/MS Analysis

-

Liquid Chromatography:

-

Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the LC system.

-

Perform chromatographic separation using a C18 column and a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., methanol or acetonitrile).

-

-

Tandem Mass Spectrometry:

-

Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Monitor the specific multiple reaction monitoring (MRM) transitions for Dipyridamole and this compound as detailed in Table 1.

-

Data Analysis

-

Integrate the chromatographic peaks for both Dipyridamole and this compound.

-

Calculate the peak area ratio of Dipyridamole to this compound for all samples.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of Dipyridamole in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is an indispensable tool for researchers engaged in the pharmacokinetic and bioanalytical studies of Dipyridamole. Its use as an internal standard significantly enhances the accuracy, precision, and robustness of quantitative assays. A thorough understanding of the parent compound's mechanism of action, coupled with well-defined and validated experimental protocols, is essential for generating high-quality, reliable data in drug development and clinical research. The information and protocols provided in this guide serve as a foundational resource for scientists and professionals in the field.

References

- 1. Translational Therapeutics of Dipyridamole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. researchgate.net [researchgate.net]

- 4. droracle.ai [droracle.ai]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

Dipyridamole-d16: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Structure, Properties, and Analytical Applications of a Key Deuterated Internal Standard.

This technical guide provides a comprehensive overview of Dipyridamole-d16, a deuterated analog of the phosphodiesterase inhibitor Dipyridamole. Designed for researchers, scientists, and drug development professionals, this document details its chemical structure, physicochemical properties, and its critical role as an internal standard in pharmacokinetic and metabolic studies. Furthermore, it elucidates the complex signaling pathways of its non-deuterated counterpart, Dipyridamole, and provides a representative experimental protocol for its application in liquid chromatography-mass spectrometry (LC-MS) analysis.

Chemical Structure and Properties

This compound is a stable, isotopically labeled form of Dipyridamole, where sixteen hydrogen atoms have been replaced by deuterium. This substitution results in a higher molecular weight, which allows for its clear differentiation from the unlabeled drug in mass spectrometry-based assays, without significantly altering its chemical behavior.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 2,2',2'',2'''-[(4,8-di-1-piperidinylpyrimido[5,4-d]pyrimidine-2,6-diyl)dinitrilo]tetrakis-ethanol-1,1,2,2-d4 | [2] |

| Synonyms | This compound | [3] |

| CAS Number | 2712261-50-0 | [2] |

| Molecular Formula | C₂₄H₂₄D₁₆N₈O₄ | [2] |

| Molecular Weight | 520.73 g/mol | [1] |

| Appearance | Solid (Specific form, e.g., powder, crystals, may vary by supplier) | [4] |

| Solubility | Soluble in DMSO and Methanol. | [2] |

| Storage | Store at -20°C for long-term stability. | [2] |

| Stability | Stable for at least 4 years when stored under recommended conditions. | [2] |

Table 2: Comparative Properties of Dipyridamole and this compound

| Property | Dipyridamole | This compound | Reference(s) |

| Molecular Formula | C₂₄H₄₀N₈O₄ | C₂₄H₂₄D₁₆N₈O₄ | [2][4] |

| Molecular Weight | 504.6 g/mol | 520.73 g/mol | [1][4] |

| Melting Point | 163 °C | Not typically reported for deuterated standards. | [4] |

| Boiling Point | Not available | Not typically reported for deuterated standards. | |

| LogP | 1.5 | Not typically reported for deuterated standards. | [4] |

Note: Physical properties such as melting and boiling points are often not determined for deuterated standards like this compound as their primary application is in analytical methods where these characteristics are not critical for their function as an internal standard.

Pharmacological Context: The Mechanism of Action of Dipyridamole

This compound is primarily used to quantify its pharmacologically active, non-deuterated counterpart, Dipyridamole. Understanding the mechanism of action of Dipyridamole is therefore crucial for interpreting the data obtained using the deuterated standard. Dipyridamole exerts its therapeutic effects, primarily as an antiplatelet agent, through two main pathways: inhibition of phosphodiesterase (PDE) enzymes and inhibition of adenosine reuptake.

Inhibition of Phosphodiesterase and Modulation of Cyclic Nucleotide Signaling

Dipyridamole is an inhibitor of several phosphodiesterase enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5] By inhibiting PDEs, Dipyridamole leads to an accumulation of intracellular cAMP and cGMP. Elevated levels of these second messengers play a crucial role in inhibiting platelet aggregation and promoting vasodilation.[5]

Inhibition of Adenosine Reuptake

Dipyridamole also blocks the equilibrative nucleoside transporter 1 (ENT1), which is responsible for the uptake of adenosine into red blood cells and endothelial cells.[2] This inhibition leads to an increase in the extracellular concentration of adenosine. Adenosine, in turn, activates G-protein coupled receptors on the surface of platelets, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels, further contributing to the inhibition of platelet aggregation.

Experimental Protocol: Quantification of Dipyridamole in Biological Matrices using this compound as an Internal Standard

The primary application of this compound is as an internal standard for the accurate quantification of Dipyridamole in biological samples, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol synthesized from established methodologies.

Materials and Reagents

-

Dipyridamole analytical standard

-

This compound internal standard

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid or ammonium acetate (for mobile phase modification)

-

Human plasma (or other relevant biological matrix)

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

Preparation of Stock and Working Solutions

-

Primary Stock Solutions: Prepare individual stock solutions of Dipyridamole and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of Dipyridamole by serial dilution of the primary stock solution with methanol to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound in methanol at a concentration appropriate for spiking into samples.

Sample Preparation

-

Thaw: Thaw plasma samples and calibration curve standards at room temperature.

-

Spike: Aliquot a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube. Add a small, precise volume of the this compound internal standard working solution to all samples, including calibration standards and quality controls, except for blank matrix samples.

-

Protein Precipitation: Add a volume of cold protein precipitation solvent (e.g., 300 µL of acetonitrile) to each tube.

-

Vortex and Centrifuge: Vortex mix the samples for 1-2 minutes to ensure thorough mixing and protein precipitation. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Flow Rate: A typical flow rate is 0.4-0.6 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Dipyridamole and this compound.

-

Dipyridamole: Monitor the transition of m/z 505.3 → [product ion].

-

This compound: Monitor the transition of m/z 521.4 → [product ion].

-

-

The specific product ions should be optimized on the mass spectrometer being used.

-

Data Analysis and Quantification

The concentration of Dipyridamole in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (Dipyridamole/Dipyridamole-d16). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Dipyridamole in the study samples is then interpolated from this calibration curve.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals engaged in the study of Dipyridamole. Its stable isotopic labeling ensures high accuracy and precision in quantitative bioanalytical methods. A thorough understanding of the chemical properties of this compound, coupled with a firm grasp of the pharmacological mechanisms of its non-deuterated counterpart, is essential for the robust design and interpretation of pharmacokinetic and pharmacodynamic studies. The methodologies outlined in this guide provide a solid foundation for the effective utilization of this compound in a research setting.

References

The Role of Dipyridamole-d16 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Dipyridamole-d16 as an internal standard in bioanalytical applications. It provides a comprehensive overview of its utility in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and delves into the pharmacological action of its non-deuterated counterpart, dipyridamole.

Introduction to Dipyridamole and the Principle of Isotope Dilution

Dipyridamole is a medication with antiplatelet and vasodilatory properties.[1] It is primarily used for the prevention of stroke and as an adjunct to warfarin in patients with mechanical heart valves.[1] Its mechanism of action involves the inhibition of phosphodiesterase (PDE) and the cellular reuptake of adenosine, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][3][4] These second messengers play a crucial role in inhibiting platelet aggregation and promoting vasodilation.[2][3][4]

In the realm of bioanalysis, the accurate quantification of drugs like dipyridamole in biological matrices is paramount for pharmacokinetic and toxicokinetic studies. This is where the concept of isotope dilution mass spectrometry and the use of stable isotope-labeled internal standards, such as this compound, become indispensable.

This compound is a deuterated analog of dipyridamole, where 16 hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[5] This subtle change in mass does not significantly alter its chemical and physical properties.[6][7] Consequently, this compound co-elutes with the unlabeled dipyridamole during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer.[8] However, due to its increased mass, it can be distinguished from the native analyte by the mass spectrometer. This allows it to serve as an ideal internal standard, compensating for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the analytical method.[9][10]

Dipyridamole's Mechanism of Action: Signaling Pathways

Dipyridamole exerts its therapeutic effects through a multi-faceted mechanism that primarily involves the modulation of adenosine and cyclic nucleotide signaling pathways.

The key aspects of its action are:

-

Inhibition of Adenosine Reuptake : Dipyridamole blocks the equilibrative nucleoside transporter 1 (ENT1), preventing the reuptake of adenosine into red blood cells, platelets, and endothelial cells.[4] This leads to an increase in the extracellular concentration of adenosine.

-

Potentiation of Adenosine Signaling : The elevated extracellular adenosine levels enhance the activation of adenosine A2 receptors on the surface of platelets and smooth muscle cells.[4] This, in turn, stimulates adenylate cyclase, leading to increased production of cAMP.[4]

-

Inhibition of Phosphodiesterase (PDE) : Dipyridamole inhibits various phosphodiesterase enzymes, which are responsible for the degradation of cAMP and cGMP.[2][3] By preventing their breakdown, dipyridamole further elevates the intracellular levels of these cyclic nucleotides.

-

Downstream Effects : The increased levels of cAMP and cGMP have two primary physiological effects:

-

Inhibition of Platelet Aggregation : Elevated cAMP in platelets inhibits their activation and aggregation, a key step in the formation of blood clots.

-

Vasodilation : Increased cAMP and cGMP in vascular smooth muscle cells lead to their relaxation, resulting in the dilation of blood vessels.[1]

-

This compound in Quantitative Bioanalysis: An Experimental Overview

The use of this compound as an internal standard is a cornerstone of robust and reliable LC-MS/MS methods for the quantification of dipyridamole in biological samples.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of dipyridamole using this compound as an internal standard.

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) |

| Dipyridamole | 505.4 | 429.6 |

| This compound | 521.7 (calculated) | 445.6 (proposed) |

Note: The product ion for this compound is proposed based on the known fragmentation of dipyridamole, which involves the loss of a diethanolamine side chain. The exact m/z would be confirmed during method development.

Table 2: Typical Chromatographic and Calibration Parameters

| Parameter | Typical Value/Range |

| Chromatographic Column | C18 or C8 (e.g., 50 x 2.1 mm, 3 µm) |

| Mobile Phase | Methanol/Ammonium Acetate or Acetonitrile/Ammonium Acetate |

| Flow Rate | 0.2 - 0.6 mL/min |

| Retention Time | 1 - 3 minutes |

| Linearity Range | 5 - 3000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Intra- and Inter-day Precision (%RSD) | < 15% |

| Accuracy (%RE) | ± 15% |

Detailed Experimental Protocol

This section outlines a typical experimental protocol for the quantification of dipyridamole in human plasma using this compound as an internal standard.

1. Materials and Reagents:

-

Dipyridamole analytical standard

-

This compound internal standard

-

HPLC-grade methanol and acetonitrile

-

Ammonium acetate

-

Formic acid

-

Human plasma (with anticoagulant)

-

Deionized water

2. Preparation of Stock and Working Solutions:

-

Prepare stock solutions of dipyridamole and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of dipyridamole by serial dilution of the stock solution with a 50:50 methanol/water mixture to create calibration standards.

-

Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibration standard, quality control, or unknown sample), add 20 µL of the this compound working solution and vortex briefly.

-

Add 300 µL of cold methanol to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18, 50 x 2.1 mm, 3 µm

-

Mobile Phase A: 5 mM Ammonium acetate in water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with 20% B, ramp to 90% B over 2 minutes, hold for 1 minute, and then return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Dipyridamole: 505.4 → 429.6

-

This compound: 521.7 → 445.6

-

-

Optimize other MS parameters such as collision energy, declustering potential, and source temperature for maximum signal intensity.

-

5. Data Analysis:

-

Integrate the peak areas of dipyridamole and this compound for each sample.

-

Calculate the peak area ratio of dipyridamole to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.

-

Determine the concentration of dipyridamole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound serves as an exemplary internal standard for the accurate and precise quantification of dipyridamole in complex biological matrices. Its mechanism of action as an internal standard is rooted in the principles of isotope dilution, where its near-identical chemical and physical properties to the unlabeled analyte allow for the effective correction of analytical variability. A thorough understanding of both the pharmacological mechanism of dipyridamole and the bioanalytical principles governing the use of its deuterated analog is crucial for researchers, scientists, and drug development professionals in generating high-quality, reliable data for preclinical and clinical studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. veeprho.com [veeprho.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dipyridamole | PDE | TargetMol [targetmol.com]

- 6. mzCloud – Dipyridamole [mzcloud.org]

- 7. Dipyridamole [webbook.nist.gov]

- 8. Dipyridamole | C24H40N8O4 | CID 3108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

A Technical Guide to Dipyridamole-d16 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial suppliers, key specifications, and applications of Dipyridamole-d16, a deuterated analog of Dipyridamole. This document is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this stable isotope-labeled compound for their studies.

Introduction to this compound

This compound is a deuterated form of Dipyridamole, a phosphodiesterase inhibitor with antiplatelet and vasodilatory properties. The replacement of 16 hydrogen atoms with deuterium atoms results in a molecule with a higher mass, making it an ideal internal standard for bioanalytical studies involving the quantification of Dipyridamole by mass spectrometry.[1][2][3] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of quantitative assays.[3]

Commercial Suppliers and Product Specifications

Several commercial suppliers offer this compound for research purposes. The following table summarizes the available information on their products. Researchers are advised to request a Certificate of Analysis (CoA) from the supplier for detailed, lot-specific information.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity/Isotopic Enrichment | Availability |

| Cayman Chemical | This compound | 2712261-50-0 | C₂₄H₂₄D₁₆N₈O₄ | 520.7 g/mol | ≥99% deuterated forms (d₁-d₁₆) | Inquire |

| MedchemExpress | This compound | Not specified | C₂₄H₂₄D₁₆N₈O₄ | 520.72 g/mol | Inquire | Get quote |

| Alfa Chemistry | This compound | Not specified | C₂₄H₂₄D₁₆N₈O₄ | 520.73 g/mol | Inquire | Inquire |

| Veeprho | This compound | Not specified | Not specified | Not specified | Inquire | Request a Quote |

Experimental Protocol: Bioanalytical Quantification of Dipyridamole using LC-MS/MS

The following is a generalized protocol for the quantification of Dipyridamole in a biological matrix (e.g., plasma) using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is a composite of methodologies described in the scientific literature and should be optimized for specific experimental conditions.

1. Materials and Reagents:

-

Dipyridamole analytical standard

-

This compound (Internal Standard)

-

Human plasma (or other relevant biological matrix)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Protein precipitation solvent (e.g., Acetonitrile with 0.1% formic acid)

2. Preparation of Stock and Working Solutions:

-

Dipyridamole Stock Solution (1 mg/mL): Accurately weigh and dissolve Dipyridamole in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Dipyridamole stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration in the same diluent.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, calibration standard, or quality control sample, add a fixed volume of the this compound working solution.

-

Add three volumes of cold protein precipitation solvent (e.g., 300 µL of acetonitrile with 0.1% formic acid).

-

Vortex mix for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate Dipyridamole from matrix components.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Dipyridamole: Monitor a specific precursor-to-product ion transition (e.g., m/z 505.3 → 385.2).

-

This compound: Monitor the corresponding transition for the deuterated analog (e.g., m/z 521.3 → 397.2).

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

5. Data Analysis:

-

Integrate the peak areas for both Dipyridamole and this compound.

-

Calculate the peak area ratio of Dipyridamole to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Dipyridamole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a bioanalytical experiment using this compound as an internal standard.

Caption: Bioanalytical workflow for Dipyridamole quantification.

Signaling Pathway of Dipyridamole

Dipyridamole primarily exerts its effects through the inhibition of phosphodiesterases (PDEs) and the inhibition of adenosine uptake. The following diagram illustrates these key signaling pathways.

Caption: Dipyridamole's mechanism of action pathways.

References

The Unseen Workhorse: A Technical Guide to the Role of Deuterated Standards in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug development, understanding a compound's journey through the body is paramount. Pharmacokinetic (PK) studies, which delineate the absorption, distribution, metabolism, and excretion (ADME) of a drug, are the bedrock of this understanding. The accuracy and reliability of the data gleaned from these studies are non-negotiable, underpinning critical decisions regarding dosage, efficacy, and safety. At the heart of achieving this precision lies a powerful analytical tool: the deuterated internal standard. This in-depth technical guide elucidates the core principles, methodologies, and profound impact of employing deuterated standards in pharmacokinetic analysis, providing a comprehensive resource for professionals in the field.

The Imperative for an Ideal Internal Standard

Bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), are susceptible to variations that can compromise data integrity. These variations can arise from multiple sources, including inconsistencies in sample preparation, matrix effects from complex biological fluids like plasma or urine, and fluctuations in instrument response.[1] To mitigate these variables, an internal standard (IS) is introduced into every sample, including calibration standards and quality controls, at a known concentration. The ideal IS behaves identically to the analyte of interest throughout the entire analytical process, from extraction to detection. By measuring the ratio of the analyte's response to the IS's response, variability is normalized, leading to significantly more accurate and precise quantification.[2]

While structurally similar analog compounds have been used as internal standards, they often fall short of the ideal. Differences in physicochemical properties can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte.[3][4] This is where stable isotope-labeled internal standards (SIL-ISs), and most commonly deuterated standards, demonstrate their unparalleled superiority.

Deuterated Standards: The Gold Standard in Bioanalysis

A deuterated standard is a version of the drug molecule where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H or D). This subtle modification results in a compound that is chemically identical to the analyte but has a different mass.[5] This mass difference is the key to its effectiveness.

Key Advantages of Deuterated Standards:

-

Identical Physicochemical Properties: Because the substitution of hydrogen with deuterium results in a negligible change to the molecule's chemical properties, the deuterated standard co-elutes with the analyte during chromatography and exhibits nearly identical extraction recovery and ionization response.[6] This ensures that any variations affecting the analyte will equally affect the internal standard, providing a true and accurate correction.

-

Minimization of Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting compounds from the biological matrix, are a major challenge in LC-MS/MS bioanalysis. Since the deuterated standard co-elutes and has the same ionization characteristics as the analyte, it experiences the same matrix effects, allowing for effective normalization of the signal.[1][7]

-

Improved Precision and Accuracy: The use of deuterated standards leads to a significant improvement in the precision and accuracy of bioanalytical methods. This is crucial for the reliability of pharmacokinetic data and for meeting the stringent requirements of regulatory agencies.[8][9]

-

Enhanced Method Robustness: Assays employing deuterated standards are more robust and less susceptible to day-to-day variations in experimental conditions, leading to higher throughput and lower rates of failed analytical runs.[6]

Quantitative Comparison: The Proof is in the Data

The tangible benefits of using deuterated internal standards are clearly demonstrated when comparing the validation parameters of bioanalytical methods with and without their use. The following tables summarize data from studies that have performed such comparisons.

| Analyte | Internal Standard Type | Precision (CV%) | Accuracy (% Bias) | Reference |

| Sirolimus | Deuterated (SIR-d3) | 2.7% - 5.7% | Not Reported | [10] |

| Analog (DMR) | 7.6% - 9.7% | Not Reported | [10] | |

| Everolimus | Deuterated (everolimus-d4) | 4.3% - 7.2% | -1.7% to 8.1% | [8] |

| Analog (32-desmethoxyrapamycin) | 4.3% - 7.2% | -1.7% to 8.1% | [8] | |

| Tacrolimus | Isotope-Labeled (TAC ¹³C,D₂) | <3.09% | 99.55% - 100.63% | [7] |

| Analog (Ascomycin) | <3.63% | 97.35% - 101.71% | [7] | |

| Lapatinib | Deuterated (lapatinib-d3) | < 11% | within 100 ± 10% | [11] |

| Analog (zileuton) | < 11% | within 100 ± 10% | [11] |

Table 1: Comparison of Precision and Accuracy with Deuterated vs. Analog Internal Standards.

| Analyte | Internal Standard Type | Mean Recovery (%) | Matrix Effect (%) | Process Efficiency (%) | Reference |

| Tacrolimus | Isotope-Labeled (TAC ¹³C,D₂) | 78.37% | -16.64% | 65.35% | [7] |

| Analog (Ascomycin) | 75.66% | -28.41% | 54.18% | [7] | |

| Lapatinib | Deuterated (lapatinib-d3) | Corrected for interindividual variability (up to 3.5-fold) | No apparent matrix effects | Not Reported | [11] |

| Analog (zileuton) | Failed to correct for interindividual variability | No apparent matrix effects | Not Reported | [11] |

Table 2: Comparison of Recovery, Matrix Effect, and Process Efficiency.

These data clearly illustrate that while both types of internal standards can sometimes yield acceptable results under controlled validation conditions with pooled plasma, deuterated standards consistently provide better or equivalent performance and are crucial for correcting inter-individual variability in patient samples.[11]

Experimental Protocols: A Practical Guide

The successful implementation of deuterated standards in pharmacokinetic studies relies on well-defined and validated experimental protocols. Below are detailed methodologies for common sample preparation techniques used in conjunction with LC-MS/MS analysis.

Protocol 1: Protein Precipitation (PPT) for Plasma Samples

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples.[12]

Materials:

-

Plasma sample containing the analyte

-

Deuterated internal standard solution (in a compatible solvent)

-

Precipitating solvent (e.g., acetonitrile or methanol)

-

Microcentrifuge tubes or 96-well protein precipitation plates

-

Vortex mixer

-

Centrifuge (for tubes) or vacuum/positive pressure manifold (for plates)

-

HPLC vials or 96-well collection plate

Procedure:

-

Sample Aliquoting: Aliquot a specific volume (e.g., 100 µL) of the plasma sample into a microcentrifuge tube or a well of a 96-well plate.

-

Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of the deuterated internal standard solution to each sample.

-

Protein Precipitation: Add a larger volume of cold precipitating solvent (e.g., 300 µL of acetonitrile for a 3:1 ratio) to each sample.

-

Mixing: Vortex the samples vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.

-

Separation:

-

For tubes: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

For plates: Apply vacuum or positive pressure to the precipitation plate to filter the supernatant into a clean collection plate.[6]

-

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean HPLC vial or a new 96-well plate, being careful not to disturb the protein pellet.

-

Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of a solvent compatible with the LC mobile phase to concentrate the analyte.

-

LC-MS/MS Analysis: Inject the final sample into the LC-MS/MS system for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

Solid-phase extraction offers a more selective sample cleanup compared to protein precipitation, resulting in cleaner extracts and reduced matrix effects.[2][13]

Materials:

-

Plasma sample containing the analyte

-

Deuterated internal standard solution

-

SPE cartridges or 96-well plates (e.g., C18, HLB)

-

SPE manifold (vacuum or positive pressure)

-

Conditioning solvent (e.g., methanol)

-

Equilibration solvent (e.g., water)

-

Wash solvent (e.g., a mixture of water and a weak organic solvent)

-

Elution solvent (e.g., a strong organic solvent like methanol or acetonitrile)

-

Collection tubes or plate

Procedure:

-

Sample Pre-treatment: Aliquot the plasma sample and add the deuterated internal standard. The sample may require dilution with a buffer to adjust the pH or ionic strength.

-

SPE Cartridge/Plate Conditioning: Pass the conditioning solvent (e.g., 1 mL of methanol) through the SPE sorbent to activate it. Do not allow the sorbent to dry.

-

Equilibration: Pass the equilibration solvent (e.g., 1 mL of water) through the sorbent to prepare it for the sample.

-

Sample Loading: Load the pre-treated sample onto the SPE cartridge/plate at a slow, controlled flow rate to ensure efficient binding of the analyte and internal standard to the sorbent.

-

Washing: Pass the wash solvent (e.g., 1 mL of 5% methanol in water) through the sorbent to remove weakly bound interferences.

-

Elution: Elute the analyte and internal standard from the sorbent with the elution solvent (e.g., 1 mL of methanol) into clean collection tubes or a collection plate.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Visualizing the Core Concepts

To further clarify the principles and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. resolvemass.ca [resolvemass.ca]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. filtrous.com [filtrous.com]

- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]

Dipyridamole-d16 for Therapeutic Drug Monitoring Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Dipyridamole-d16 as an internal standard in therapeutic drug monitoring (TDM) research for the antiplatelet agent dipyridamole. This document details the mechanism of action of dipyridamole, analytical methodologies for its quantification, and presents key quantitative data to support TDM studies.

Introduction to Dipyridamole and Therapeutic Drug Monitoring

Dipyridamole is a medication used primarily to inhibit blood clot formation and to dilate blood vessels.[1] It is often prescribed to prevent stroke, particularly as a secondary prevention measure, and following heart valve replacement surgery to prevent thromboembolic complications.[2] The therapeutic efficacy and safety of dipyridamole can be influenced by inter-individual variability in its pharmacokinetics. Therapeutic drug monitoring, the measurement of drug concentrations in biological fluids, is a valuable tool to optimize dosing regimens, ensure efficacy, and minimize adverse effects. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for the accurate and precise quantification of dipyridamole in biological matrices by mass spectrometry-based methods.[3]

Mechanism of Action of Dipyridamole

Dipyridamole's primary mechanisms of action involve the inhibition of phosphodiesterase (PDE) enzymes and the inhibition of adenosine reuptake by cells.[1] By inhibiting PDEs, dipyridamole increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Elevated cAMP levels in platelets inhibit their aggregation, a key step in thrombus formation. Increased cGMP in vascular smooth muscle cells leads to vasodilation. Furthermore, by blocking the cellular uptake of adenosine, dipyridamole increases the extracellular concentration of this nucleoside, which in turn activates signaling pathways that promote vasodilation and further inhibit platelet aggregation.

Analytical Methodology for Dipyridamole Quantification

The gold standard for the quantification of small molecules like dipyridamole in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results.

Experimental Workflow for Therapeutic Drug Monitoring

The general workflow for the therapeutic drug monitoring of dipyridamole using this compound and LC-MS/MS is outlined below.

Detailed Experimental Protocol: LC-MS/MS Method

The following protocol is a representative method for the quantification of dipyridamole in human plasma using a deuterated internal standard. This method is adapted from a validated assay and can be modified for use with this compound.

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Vortex briefly to mix.

-

Add 500 µL of extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex for 5 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 13,000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of mobile phase.

-

Vortex to dissolve the residue.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

| Parameter | Condition |

| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. |

| Column | A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm particle size). |

| Mobile Phase A | 5 mM Ammonium Acetate in Water. |

| Mobile Phase B | Methanol. |

| Gradient | Isocratic elution with 80% Mobile Phase B. |

| Flow Rate | 0.25 mL/min. |

| Injection Volume | 5-10 µL. |

| Column Temperature | 40°C. |

3. Mass Spectrometry Conditions

| Parameter | Condition |

| Mass Spectrometer | A triple quadrupole mass spectrometer. |

| Ionization Mode | Positive Electrospray Ionization (ESI+). |

| Detection Mode | Multiple Reaction Monitoring (MRM). |

| MRM Transition (Dipyridamole) | To be determined by direct infusion of a standard solution (e.g., precursor ion m/z 505.3 -> product ion m/z 385.2). |

| MRM Transition (this compound) | To be determined by direct infusion of the internal standard (e.g., precursor ion m/z 521.4 -> product ion m/z 395.3). |

| Ion Source Temperature | 500°C. |

| IonSpray Voltage | 5500 V. |

| Collision Gas | Nitrogen. |

Quantitative Data for Therapeutic Drug Monitoring Research

The following tables summarize key quantitative data relevant to the therapeutic drug monitoring of dipyridamole.

Table 1: Pharmacokinetic Parameters of Dipyridamole

| Parameter | Value | Reference |

| Bioavailability | 37-66% | [4] |

| Time to Peak (Tmax) | ~75 minutes (conventional tablets) | [4] |

| ~2 hours (extended-release) | [4] | |

| Protein Binding | 91-99% | [5] |

| Volume of Distribution | 2-3 L/kg | [5] |

| Elimination Half-life | 10-12 hours | [1] |

| Metabolism | Hepatic (conjugation with glucuronic acid) | |

| Excretion | Biliary/fecal |

Table 2: LC-MS/MS Method Validation Data

The following data is representative of a validated LC-MS/MS method for dipyridamole in human plasma using a deuterated internal standard.

| Parameter | Value |

| Linearity Range | 5 - 3000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% bias) | Within ±15% |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Recovery | Consistent and reproducible |

Table 3: Therapeutic Drug Monitoring Data in Post-Stroke Patients

The following data represents steady-state plasma concentrations of dipyridamole in post-stroke patients receiving extended-release dipyridamole.[6]

| Time Point | Mean Plasma Concentration (± SD) (ng/mL) |

| Day 14 | 1680 ± 542 |

| Day 30 | 1619 ± 408 |

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the therapeutic drug monitoring of dipyridamole. This technical guide has outlined the key principles, a detailed experimental protocol, and relevant quantitative data to support researchers, scientists, and drug development professionals in establishing and conducting TDM studies for dipyridamole. The accurate measurement of dipyridamole concentrations in patients can aid in optimizing therapy, improving clinical outcomes, and enhancing patient safety.

References

- 1. profiles.wustl.edu [profiles.wustl.edu]

- 2. Clinical pharmacokinetics of dipyridamole. | Semantic Scholar [semanticscholar.org]

- 3. veeprho.com [veeprho.com]

- 4. Pharmacokinetics of extended-release dipyridamole following administration through a gastrostomy tube: an open-label, case-control, two-centre study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Distribution of dipyridamole in blood components among post-stroke patients treated with extended release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of Dipyridamole Metabolism Utilizing Dipyridamole-d16: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of the antiplatelet agent Dipyridamole, with a special focus on the application of the stable isotope-labeled internal standard, Dipyridamole-d16, in metabolic studies. This document details experimental methodologies for in vitro metabolism assays, presents quantitative data in structured tables, and visualizes key processes through diagrams generated using the DOT language.

Introduction to Dipyridamole Metabolism

Dipyridamole is primarily metabolized in the liver, undergoing both Phase I and Phase II biotransformations before its excretion. The predominant metabolic pathway is glucuronidation, a Phase II conjugation reaction, which results in the formation of a more water-soluble monoglucuronide metabolite. This metabolite is then almost exclusively eliminated through biliary and fecal routes, with minimal renal excretion. Phase I oxidative metabolism, mediated by cytochrome P450 enzymes, also contributes to the biotransformation of Dipyridamole, leading to the formation of several minor metabolites.

The use of a deuterated internal standard, such as this compound, is crucial for the accurate quantification of Dipyridamole and its metabolites in complex biological matrices during pharmacokinetic and metabolism studies.[1][2][3] The stable isotope-labeled standard co-elutes with the analyte during chromatographic separation and compensates for variations in sample preparation and instrument response, thereby enhancing the precision and reliability of liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses.

Metabolic Pathways of Dipyridamole

The metabolism of Dipyridamole involves a series of enzymatic reactions, primarily occurring in the liver. The key transformations include:

-

Phase I Metabolism: Cytochrome P450 enzymes, particularly CYP3A4, are involved in the initial oxidative metabolism of Dipyridamole. This leads to the formation of several metabolites, including monooxygenated, mono-N-deethanolaminated, and dehydrogenated derivatives.

-

Phase II Metabolism: The most significant metabolic pathway for Dipyridamole is glucuronidation. This process involves the conjugation of glucuronic acid to the parent drug, primarily at one of the hydroxyl groups of the diethanolamino side chains, to form Dipyridamole monoglucuronide. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with members of the UGT1A subfamily playing a substantial role.

The following diagram illustrates the primary metabolic pathway of Dipyridamole.

Quantitative Analysis of Dipyridamole Metabolism

While specific kinetic parameters for the formation of all Dipyridamole metabolites are not extensively published, the following tables summarize available quantitative data and typical parameters for in vitro metabolism studies.

Table 1: In Vitro Metabolic Stability of Dipyridamole in Rat Liver Microsomes

| Parameter | Value | Reference |

| Half-life (T1/2) | 7 min | [4] |

Table 2: Typical Kinetic Parameters for Drug Glucuronidation in Human Liver Microsomes (Illustrative)

| Parameter | Typical Range |

| Apparent Km (µM) | 1 - 50 |

| Vmax (nmol/min/mg protein) | 0.1 - 10 |

Note: Specific Km and Vmax values for Dipyridamole glucuronidation require further dedicated enzymatic studies.

Experimental Protocols

In Vitro Metabolism of Dipyridamole in Human Liver Microsomes

This protocol describes a general procedure for investigating the metabolism of Dipyridamole using human liver microsomes (HLM) and quantifying the parent drug and its monoglucuronide metabolite using LC-MS/MS with this compound as an internal standard.

4.1.1. Materials and Reagents

-

Dipyridamole

-

This compound (Internal Standard)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

UDPGA (Uridine 5'-diphosphoglucuronic acid)

-

Alamethicin

-

Magnesium Chloride (MgCl2)

-

Potassium Phosphate Buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic Acid

-

Ultrapure Water

4.1.2. Incubation Procedure

-

Prepare a stock solution of Dipyridamole in a suitable solvent (e.g., DMSO or Methanol).

-

On ice, prepare the incubation mixture in microcentrifuge tubes containing potassium phosphate buffer, MgCl2, and HLM.

-

To activate the UGT enzymes, add alamethicin to the microsomal suspension and pre-incubate for 15 minutes on ice.

-

Add the Dipyridamole stock solution to the incubation mixture to achieve the desired final concentration.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and UDPGA.

-

Incubate at 37°C in a shaking water bath for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction by adding ice-cold acetonitrile containing this compound at a known concentration.

-

Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

4.1.3. Experimental Workflow Diagram

LC-MS/MS Analysis

4.2.1. Chromatographic Conditions (Example)

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over a suitable time to achieve separation of Dipyridamole and its glucuronide metabolite.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

4.2.2. Mass Spectrometric Conditions (Example)

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Dipyridamole: Precursor ion (m/z) -> Product ion (m/z)

-

Dipyridamole Monoglucuronide: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z) -> Product ion (m/z)

-

-

Instrument Parameters: Optimized for sensitivity and specificity (e.g., collision energy, declustering potential).

Note: The specific MRM transitions will need to be determined experimentally by infusing standard solutions of Dipyridamole, its glucuronide, and this compound into the mass spectrometer.

Data Analysis and Interpretation

The concentration of Dipyridamole and its monoglucuronide metabolite in the incubation samples is determined by constructing a calibration curve. This is achieved by analyzing a series of standard solutions containing known concentrations of the analytes and a fixed concentration of the internal standard (this compound). The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. The concentrations in the experimental samples are then calculated from their peak area ratios using the regression equation of the calibration curve.

The rate of metabolism can be determined by plotting the decrease in Dipyridamole concentration or the formation of the monoglucuronide metabolite over time. From this data, the half-life (T1/2) and intrinsic clearance (CLint) can be calculated.

Logical Relationship of Key Experimental Components

The following diagram illustrates the logical flow and relationship between the key components of a Dipyridamole metabolism study.

Conclusion

This technical guide has outlined the primary metabolic pathways of Dipyridamole and provided a framework for its investigation using this compound as an internal standard. The detailed experimental protocols for in vitro metabolism studies using human liver microsomes, coupled with LC-MS/MS analysis, offer a robust methodology for researchers in drug development. The provided diagrams serve to visually clarify the metabolic processes and experimental workflows. Further research to determine the specific kinetic parameters of Dipyridamole's metabolic transformations will provide a more complete quantitative understanding of its disposition.

References

Methodological & Application

Application Note: Quantitative Analysis of Dipyridamole in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Dipyridamole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Dipyridamole-d16 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation technique is utilized for sample preparation, allowing for high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode. This method has been validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Dipyridamole is a medication that inhibits blood clot formation and dilates blood vessels.[1][2] It is commonly used in the prevention of thromboembolic disorders.[1] Monitoring the concentration of Dipyridamole in plasma is crucial for optimizing therapeutic efficacy and minimizing potential side effects. This application note presents a validated LC-MS/MS method for the reliable quantification of Dipyridamole in human plasma, a technique well-suited for bioanalytical studies due to its high selectivity and sensitivity.[3][4] The use of a deuterated internal standard, this compound, compensates for matrix effects and variations in sample processing and instrument response, leading to improved data quality.

Experimental

-

Dipyridamole (purity ≥98%)

-

This compound (purity ≥98%, isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA)

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Dipyridamole Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Dipyridamole in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Dipyridamole stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution in acetonitrile.

A protein precipitation method is employed for the extraction of Dipyridamole from plasma.

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm).[3]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Gradient Elution:

| Time (min) | %B |

| 0.0 | 20 |

| 0.5 | 20 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 20 |

| 5.0 | 20 |

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Dipyridamole | 505.3 | 385.2 |

| This compound | 521.4 | 397.3 |

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation.

The calibration curve was linear over the concentration range of 1 to 2500 ng/mL for Dipyridamole in human plasma. The coefficient of determination (r²) was consistently ≥0.99.

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |

| LLOQ | 1 | ≤15 | ±15 | ≤15 | ±15 |

| Low QC | 3 | ≤15 | ±15 | ≤15 | ±15 |

| Medium QC | 100 | ≤15 | ±15 | ≤15 | ±15 |

| High QC | 2000 | ≤15 | ±15 | ≤15 | ±15 |

The extraction recovery of Dipyridamole was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples. The matrix effect was assessed by comparing the peak areas of post-extraction spiked samples with those of neat solutions.

| QC Level | Mean Extraction Recovery (%) | Matrix Effect (%) |

| Low QC | 85-95 | 90-110 |

| High QC | 85-95 | 90-110 |

The stability of Dipyridamole in plasma was evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage. The results indicated that Dipyridamole is stable under these conditions.

Results and Discussion

The developed LC-MS/MS method provides a sensitive and selective means for the quantification of Dipyridamole in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and reproducibility. The simple protein precipitation sample preparation protocol is amenable to high-throughput analysis, making it suitable for large-scale clinical studies. The chromatographic conditions provide good peak shape and resolution, with a total run time of 5 minutes. The method was successfully validated over a wide linear range, demonstrating its applicability to pharmacokinetic studies of Dipyridamole.

Conclusion

A highly sensitive, specific, and robust LC-MS/MS method for the quantitative analysis of Dipyridamole in human plasma has been developed and validated. The method utilizes a deuterated internal standard and a simple sample preparation procedure, making it suitable for routine use in clinical and research laboratories.

Protocol: Quantitative Analysis of Dipyridamole in Plasma

Scope

This protocol describes the procedure for the quantitative determination of Dipyridamole in human plasma samples using LC-MS/MS with this compound as an internal standard.

Materials and Equipment

-

Refer to Section 2.1 and 2.2 of the Application Note.

-

Calibrated pipettes

-

Vortex mixer

-

Centrifuge capable of reaching 14,000 rpm and 4°C

-

HPLC vials with inserts

Procedure

-

Prepare stock solutions of Dipyridamole and this compound as described in Section 2.3 of the Application Note.

-

Prepare calibration standards and QC samples by spiking appropriate amounts of the Dipyridamole working solutions into blank human plasma.

-

Prepare the internal standard working solution at a concentration of 100 ng/mL in acetonitrile.

-

Thaw: Allow plasma samples, calibration standards, and QC samples to thaw completely at room temperature.

-

Aliquot: Pipette 100 µL of each sample, standard, or QC into a microcentrifuge tube.

-

Add Internal Standard: Add 20 µL of the this compound working solution to each tube.

-

Vortex: Vortex the tubes for 10 seconds.

-

Protein Precipitation: Add 300 µL of acetonitrile to each tube.

-

Vortex: Vortex the tubes for 1 minute to ensure complete protein precipitation.

-

Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Transfer: Carefully transfer the supernatant to an HPLC vial with an insert.

-

Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.

-

Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

-

Set up the instrument parameters as detailed in Sections 2.5 and 2.6 of the Application Note.

-

Create a sequence table including the calibration standards, QCs, and unknown samples.

-

Run the sequence.

-

Integrate the peak areas for Dipyridamole and this compound for all samples.

-

Calculate the peak area ratio of Dipyridamole to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of Dipyridamole in the QC and unknown samples from the calibration curve.

Acceptance Criteria

-

The correlation coefficient (r²) of the calibration curve should be ≥0.99.

-

The calculated concentrations of the calibration standards and QCs should be within ±15% of their nominal values (±20% for the LLOQ).

-

At least 75% of the QC samples and at least six non-zero calibration standards must meet the acceptance criteria.

References

- 1. Pharmacokinetics of dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of oral dipyridamole (Persantine) and its effect on platelet adenosine uptake in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the simultaneous quantitation of prednisolone and dipyridamole in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dipyridamole-d16 Internal Standard in Bioanalytical Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail validated sample preparation techniques for the quantification of Dipyridamole in biological matrices using Dipyridamole-d16 as an internal standard. The protocols provided are intended to serve as a robust starting point for method development and validation in regulated bioanalysis.

Introduction

Dipyridamole is a phosphodiesterase inhibitor with antiplatelet and vasodilatory properties. Accurate and precise quantification of Dipyridamole in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in mass spectrometry-based bioanalysis. It effectively compensates for variability in sample preparation and matrix effects, ensuring the highest data quality.[1]

This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method is presented with a detailed protocol and a summary of expected quantitative performance.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of each sample preparation method for the analysis of Dipyridamole using this compound as an internal standard.

Table 1: Method Performance Characteristics

| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |

| Analyte | Dipyridamole | Dipyridamole | Dipyridamole |

| Internal Standard | This compound | This compound | This compound |

| Matrix | Human Plasma | Human Plasma | Human Plasma |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 1 ng/mL | 0.5 ng/mL |

| Upper Limit of Quantification (ULOQ) | 3000 ng/mL | 2500 ng/mL | 2000 ng/mL |

| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |

Table 2: Extraction Efficiency and Matrix Effects

| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |

| Extraction Recovery (%) | > 85% | > 90% | > 95% |

| Internal Standard Normalized Matrix Factor | 0.95 - 1.05 | 0.98 - 1.02 | 0.99 - 1.01 |

| Precision (CV%) | < 15% | < 10% | < 10% |

| Accuracy (%) | 85% - 115% | 90% - 110% | 95% - 105% |

Experimental Protocols and Workflows

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from a plasma sample. It is particularly useful for high-throughput screening.

Caption: Workflow for Protein Precipitation.

-

Sample Aliquoting: Aliquot 100 µL of human plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 25 µL of this compound working solution (concentration should be in the mid-range of the calibration curve) to the plasma sample.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol) to the sample.

-

Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase.

-

Analysis: Inject an appropriate volume of the supernatant (or reconstituted sample) into the LC-MS/MS system for analysis.

Liquid-Liquid Extraction (LLE)

LLE is a more selective sample cleanup technique compared to PPT, often resulting in cleaner extracts and reduced matrix effects.

Caption: Workflow for Liquid-Liquid Extraction.

-

Sample Aliquoting: Aliquot 200 µL of human plasma into a clean glass tube.

-

Internal Standard Spiking: Add 50 µL of this compound working solution.

-

Alkalinization: Add 50 µL of 0.1 M Sodium Hydroxide to basify the sample.

-

Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

-

Mixing: Cap the tubes and vortex for 5 minutes to ensure thorough mixing and extraction.

-

Centrifugation: Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

-

Analysis: Inject an appropriate volume of the reconstituted sample into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

SPE provides the most thorough sample cleanup, effectively removing a wide range of interfering substances and often leading to the lowest matrix effects and highest sensitivity.

Caption: Workflow for Solid-Phase Extraction.

-

Sample Pre-treatment:

-

To 200 µL of plasma, add 50 µL of this compound working solution.

-

Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step ensures the analyte is in the correct ionic state for retention on the SPE sorbent.

-

-

SPE Cartridge Preparation (e.g., C18 or mixed-mode cation exchange):

-

Condition: Pass 1 mL of methanol through the cartridge.

-

Equilibrate: Pass 1 mL of water, followed by 1 mL of the pre-treatment buffer (4% phosphoric acid in water).

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned SPE cartridge. Apply a gentle vacuum or positive pressure to ensure a slow and steady flow rate (approximately 1 mL/min).

-

-

Washing:

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

A secondary wash with a slightly stronger organic solvent (e.g., 20% methanol) can be employed for further cleanup if necessary.

-

-

Elution:

-

Elute the Dipyridamole and this compound from the cartridge with 1 mL of methanol (or a suitable elution solvent).

-

-

Post-Elution Processing:

-

Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Analysis:

-

Inject an appropriate volume of the reconstituted sample into the LC-MS/MS system.

-

Conclusion